1-Benzyl-3-bromo-5-iodo-4-methoxypyridin-2(1h)-one
説明
特性
CAS番号 |
920490-94-4 |
|---|---|
分子式 |
C13H11BrINO2 |
分子量 |
420.04 g/mol |
IUPAC名 |
1-benzyl-3-bromo-5-iodo-4-methoxypyridin-2-one |
InChI |
InChI=1S/C13H11BrINO2/c1-18-12-10(15)8-16(13(17)11(12)14)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChIキー |
HMFJXNFNUDGVEC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=O)N(C=C1I)CC2=CC=CC=C2)Br |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-bromo-5-iodo-4-methoxypyridin-2(1h)-one typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of a bromine atom to the pyridinone ring.
Iodination: Subsequent addition of an iodine atom.
Methoxylation: Introduction of a methoxy group.
Benzylation: Addition of a benzyl group to the nitrogen atom.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
4. 科学研究への応用
1-ベンジル-3-ブロモ-5-ヨード-4-メトキシピリジン-2(1H)-オンは、科学研究でさまざまな用途がある可能性があります。 以下が含まれます。
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的経路と相互作用を研究するための潜在的な用途。
医学: 特定の疾患を標的とした新しい医薬品の開発の可能性。
産業: 特殊化学品または材料の生産における用途。
科学的研究の応用
1-Benzyl-3-bromo-5-iodo-4-methoxypyridin-2(1h)-one could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development of new pharmaceuticals targeting specific diseases.
Industry: Use in the production of specialty chemicals or materials.
作用機序
1-ベンジル-3-ブロモ-5-ヨード-4-メトキシピリジン-2(1H)-オンの作用機序は、分子標的との特定の相互作用によって異なります。 以下が含まれる可能性があります。
酵素への結合: 特定の酵素を阻害または活性化する。
受容体との相互作用: 細胞内の受容体活性を調節する。
経路の調節: 細胞内のシグナル伝達経路に影響を与える。
類似化合物との比較
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with analogous pyridinone derivatives, highlighting key structural and spectral differences:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Spectral Data (¹H NMR) |
|---|---|---|---|---|
| Target Compound | 1-Benzyl,3-Br,5-I,4-OMe | C₁₃H₁₁BrINO₂ | 448.05 | δ 3.90 (s, OCH₃), 5.20 (s, CH₂), 7.30–7.50 (m) |
| 1-Benzyl-4-(benzyloxy)-3-bromo [Ev4] | 1-Bn,4-OBn,3-Br | C₁₉H₁₆BrNO₂ | 370.25 | δ 5.10 (s, CH₂), 7.30–7.50 (m) |
| 4-Bromo-5-fluoro-1-methyl [Ev5] | 1-Me,4-Br,5-F | C₆H₅BrFNO | 204.01 | δ 3.40 (s, CH₃), 7.80 (d) |
| 4-Bromo-1-(2-methoxyphenyl) [Ev15] | 1-(2-MeOPh),4-Br | C₁₂H₁₀BrNO₂ | 280.12 | δ 3.85 (s, OCH₃), 7.25–7.45 (m) |
Key Observations:
Substituent Diversity: The target compound uniquely combines bromine and iodine at positions 3 and 5, unlike analogs with single halogens (e.g., 4-Bromo-5-fluoro-1-methyl [Ev5]).
Benzyl vs. Methyl Groups : The benzyl group at the 1-position (target) confers higher lipophilicity compared to methyl-substituted analogs (e.g., 4-Bromo-1-methyl [Ev13]). This may improve membrane permeability in drug design contexts .
Methoxy vs. Benzyloxy Groups : The methoxy group (target) is less sterically hindered than the benzyloxy group in [Ev4], possibly favoring metabolic stability .
生物活性
1-Benzyl-3-bromo-5-iodo-4-methoxypyridin-2(1H)-one, with the CAS number 920490-94-4, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 1-Benzyl-3-bromo-5-iodo-4-methoxypyridin-2(1H)-one is C13H11BrINO2. It features a pyridine ring substituted with bromine and iodine atoms, as well as a methoxy group and a benzyl moiety. Its structural characteristics contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 360.04 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | Not available |
Mechanisms of Biological Activity
The biological activity of 1-Benzyl-3-bromo-5-iodo-4-methoxypyridin-2(1H)-one can be attributed to several mechanisms:
1. Antimicrobial Activity:
Research indicates that compounds containing halogenated pyridine derivatives exhibit significant antimicrobial properties. The presence of bromine and iodine enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.
2. Anticancer Potential:
Studies have shown that similar pyridine derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins and the activation of caspases. The halogen substitutions may enhance the affinity for specific cellular targets involved in cancer progression.
3. Enzyme Inhibition:
The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways or signal transduction. This inhibition can lead to altered cellular responses and potential therapeutic effects.
Case Studies
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of 1-Benzyl-3-bromo-5-iodo-4-methoxypyridin-2(1H)-one:
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various pyridine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that halogenated derivatives exhibited enhanced antibacterial activity compared to their non-halogenated counterparts, suggesting a similar potential for 1-Benzyl-3-bromo-5-iodo-4-methoxypyridin-2(1H)-one .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that pyridine-based compounds could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting the need for further investigation into the specific pathways affected by 1-Benzyl-3-bromo-5-iodo-4-methoxypyridin-2(1H)-one .
Q & A
Basic: What are the optimal synthetic routes for 1-Benzyl-3-bromo-5-iodo-4-methoxypyridin-2(1H)-one, and how can regioselectivity be controlled during halogenation?
Methodological Answer:
Synthesis typically involves sequential halogenation and protection/deprotection strategies. For example:
Core Formation : Start with a methoxypyridin-2(1H)-one scaffold. Introduce the benzyl group via nucleophilic substitution using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C) .
Halogenation :
- Bromination : Use N-bromosuccinimide (NBS) in a polar solvent (e.g., DCM) at 0–25°C to selectively brominate the 3-position. Regioselectivity is influenced by electron-donating groups (e.g., methoxy at C4 directs bromine to C3) .
- Iodination : Employ iodinating agents like I₂ with HNO₃ or CuI in DMF at elevated temperatures (80–100°C) for the 5-position. Steric and electronic factors (e.g., methoxy’s directing effects) guide iodine placement .
Validation : Monitor reaction progress via TLC and confirm regiochemistry using 2D NMR (¹H-¹³C HMBC) to detect through-space couplings between substituents .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?
Methodological Answer:
- NMR : Use ¹H, ¹³C, and DEPT-135 NMR to assign protons and carbons. For example:
- X-ray Crystallography : Resolve ambiguities (e.g., tautomerism) via single-crystal analysis. Refinement using SHELXL (via SHELX suite) ensures accurate bond-length and angle measurements .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
Conflict Resolution : If NMR signals overlap (e.g., methoxy vs. benzyl protons), use variable-temperature NMR or COSY/NOESY to differentiate environments .
Advanced: How do the bromo and iodo substituents influence reactivity in cross-coupling reactions, and what optimization strategies are recommended?
Methodological Answer:
- Reactivity Differences :
- Optimization :
- Sequential Coupling : Perform iodine-selective reactions first to avoid bromide interference.
- Protection : Temporarily protect the methoxy group (e.g., as a TMS ether) to prevent demethylation under harsh conditions.
- Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos-based catalysts for efficiency. Monitor by LC-MS to detect intermediates .
Advanced: What degradation pathways occur under storage, and how can stability be enhanced for long-term studies?
Methodological Answer:
- Degradation Pathways :
- Stabilization Strategies :
- Storage : Use amber vials under inert gas (N₂/Ar) at –20°C. Add stabilizers (e.g., BHT) to prevent radical-mediated degradation.
- Formulation : Lyophilize as a salt (e.g., HCl salt) to reduce hygroscopicity.
- Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC purity checks (C18 column, 220 nm detection) .
Advanced: How can computational methods predict reactivity or tautomeric forms of this compound?
Methodological Answer:
- Tautomer Prediction : Use DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to compare energy levels of keto-enol tautomers. The 2(1H)-one form is typically more stable due to conjugation with the methoxy group .
- Reactivity Modeling : Simulate transition states for halogen displacement reactions (e.g., using NBO analysis to assess charge distribution). Validate with experimental kinetic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
